Thieno[3,4-e][1,3]benzothiazole
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Overview
Description
Thieno[3,4-e][1,3]benzothiazole is a heterocyclic compound that consists of a fused thiophene and benzothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3,4-e][1,3]benzothiazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance. This reaction is often carried out under acidic or basic conditions, depending on the specific reagents used .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using microwave irradiation or flow chemistry techniques to enhance reaction rates and yields. The use of catalysts such as palladium or copper can also improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,4-e][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the this compound scaffold .
Scientific Research Applications
Thieno[3,4-e][1,3]benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: this compound derivatives are being investigated for their potential as therapeutic agents in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Thieno[3,4-e][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. For example, in cancer cells, it may inhibit the activity of enzymes involved in cell proliferation and survival, such as the BCL-2 family of proteins. This inhibition can lead to the induction of apoptosis, or programmed cell death, in cancer cells .
Comparison with Similar Compounds
Benzothiazole: Similar in structure but lacks the fused thiophene ring.
Thienothiophene: Contains two fused thiophene rings but lacks the benzothiazole moiety.
Benzothiadiazole: Contains a benzene ring fused to a thiadiazole ring.
Uniqueness: Thieno[3,4-e][1,3]benzothiazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new materials and therapeutic agents .
Biological Activity
Thieno[3,4-e][1,3]benzothiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to highlight its pharmacological potential, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
This compound consists of a fused thieno and benzothiazole structure. Its chemical formula is C8H5NS, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The unique arrangement of these elements contributes to its electronic properties and biological activity.
Biological Activities
The biological activities of this compound derivatives are extensive, including:
- Anticancer Activity : Several derivatives have shown moderate to high activity against various cancer cell lines. For instance, compounds derived from this compound have been reported to induce apoptosis in ovarian cancer cells by disrupting cellular signaling pathways associated with cancer progression .
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against a range of bacteria and fungi. Studies have demonstrated that certain derivatives can inhibit the growth of multidrug-resistant bacterial strains .
- Anti-inflammatory Effects : this compound has been evaluated for its anti-inflammatory properties. Some derivatives have been shown to decrease the production of pro-inflammatory cytokines such as IL-6 and TNF-α .
- Neuroprotective Effects : Research indicates potential benefits in neurodegenerative disorders due to its ability to modulate pathways involved in neuronal survival .
The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:
- Cell Cycle Regulation : Some derivatives induce cell cycle arrest in cancer cells, inhibiting proliferation and promoting apoptosis .
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in disease processes. For example, it has shown inhibitory effects on dihydroorotase and DNA gyrase in bacterial cells .
- Apoptosis Induction : The activation of apoptotic pathways is a crucial mechanism through which this compound exerts its anticancer effects .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study focused on the synthesis of novel this compound derivatives demonstrated their ability to inhibit the proliferation of A431 and A549 cancer cell lines significantly. The active compounds showed IC50 values in the low micromolar range and were effective at inducing apoptosis through caspase activation pathways .
Case Study: Antimicrobial Efficacy
In another investigation, derivatives were screened against eight bacterial strains. Results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin. This suggests their potential as alternatives in treating resistant infections .
Properties
CAS No. |
210-87-7 |
---|---|
Molecular Formula |
C9H5NS2 |
Molecular Weight |
191.3 g/mol |
IUPAC Name |
thieno[3,4-e][1,3]benzothiazole |
InChI |
InChI=1S/C9H5NS2/c1-2-8-9(10-5-12-8)7-4-11-3-6(1)7/h1-5H |
InChI Key |
NTJKBVNKGXCAGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=CSC=C31)N=CS2 |
Origin of Product |
United States |
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